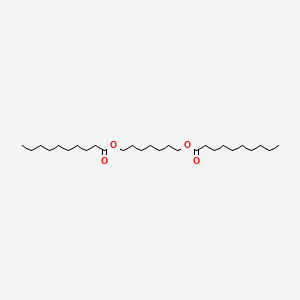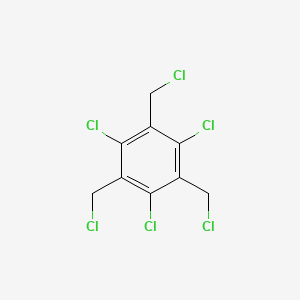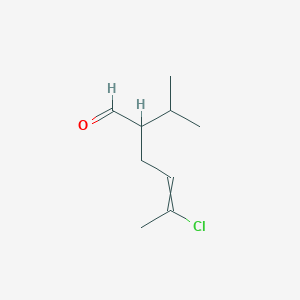
Hexamethylene-imine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethylene-imine hydrobromide is a chemical compound with significant applications in various fields of science and industry. It is a derivative of hexamethylene-imine, a cyclic amine, combined with hydrobromic acid to form the hydrobromide salt. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexamethylene-imine hydrobromide can be synthesized through the reaction of hexamethylene-imine with hydrobromic acid. The process typically involves the following steps:
Formation of Hexamethylene-imine: Hexamethylene-imine is synthesized by the cyclization of 1,6-hexanediamine under acidic conditions.
Reaction with Hydrobromic Acid: The hexamethylene-imine is then reacted with hydrobromic acid to form the hydrobromide salt. This reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Hexamethylene-imine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine oxides.
Reduction: It can be reduced to form hexamethylene-imine.
Substitution: The hydrobromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Imine oxides.
Reduction: Hexamethylene-imine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hexamethylene-imine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclic compounds and as a precursor for other chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of hexamethylene-imine hydrobromide involves its reactivity as a nucleophile and its ability to form stable complexes with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes. For example, in organic synthesis, it can act as a nucleophile in substitution reactions, while in biological systems, it may interact with enzymes and other biomolecules.
Comparaison Avec Des Composés Similaires
Hexamethylene-imine hydrobromide can be compared with other similar compounds such as:
Hexamethylenetetramine: Known for its use in the synthesis of explosives and as a reagent in organic synthesis.
Piperidine: Another cyclic amine with similar reactivity but different applications, particularly in the synthesis of pharmaceuticals.
Morpholine: A cyclic amine with applications in both organic synthesis and as a solvent in chemical reactions.
Uniqueness: this compound is unique due to its specific reactivity and stability, making it a valuable reagent in various chemical processes. Its ability to form stable hydrobromide salts and its versatility in different types of reactions set it apart from other similar compounds.
Propriétés
Numéro CAS |
50730-69-3 |
|---|---|
Formule moléculaire |
C6H14BrN |
Poids moléculaire |
180.09 g/mol |
Nom IUPAC |
azepane;hydrobromide |
InChI |
InChI=1S/C6H13N.BrH/c1-2-4-6-7-5-3-1;/h7H,1-6H2;1H |
Clé InChI |
WEJLATTZIPXNLF-UHFFFAOYSA-N |
SMILES canonique |
C1CCCNCC1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


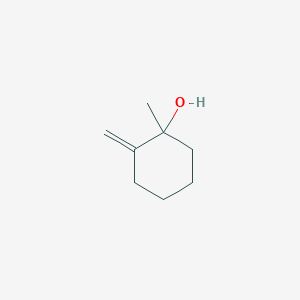

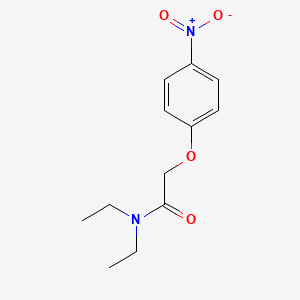



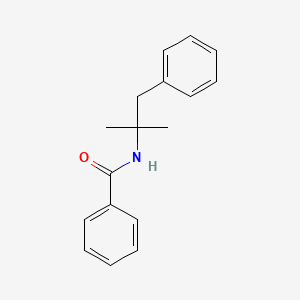


![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-](/img/structure/B14648382.png)
